N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to yield 5-bromoindole.
Alkylation: The 5-bromoindole is then alkylated with 2-bromoethylamine under basic conditions (e.g., using potassium carbonate) to form N-[2-(5-bromo-1H-indol-1-yl)ethyl]amine.
Amidation: Finally, the N-[2-(5-bromo-1H-indol-1-yl)ethyl]amine is reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The bromine atom and the isonicotinamide group may also contribute to the compound’s biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-iodo-1H-indol-1-yl)ethyl]isonicotinamide
- N-[2-(5-chloro-1H-indol-1-yl)ethyl]isonicotinamide
- N-[2-(5-fluoro-1H-indol-1-yl)ethyl]isonicotinamide
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
Molecular Formula |
C16H14BrN3O |
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Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c17-14-1-2-15-13(11-14)5-9-20(15)10-8-19-16(21)12-3-6-18-7-4-12/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
HVLQVECNUOSCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCNC(=O)C3=CC=NC=C3)C=C1Br |
Origin of Product |
United States |
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